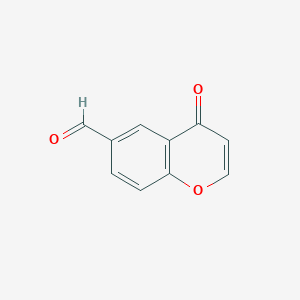

4-Oxo-4H-chromene-6-carbaldehyde

Overview

Description

4-Oxo-4H-chromene-6-carbaldehyde is a chemical compound that belongs to the chromene family. It is a yellow powder that is slightly soluble in water and soluble in organic solvents. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

Synthesis and Reactivity : A study explored the reactions of 4-Oxo-4H-chromene-3-carbaldehyde under alkaline conditions with amidine-type compounds and hydrazine derivatives, leading to the formation of several condensation products. This research highlighted the compound's utility in synthesizing heterocycles and discussed their spectra (Petersen & Heitzer, 1976).

Transformation Studies : Another research investigated the transformations of 4-oxo-4H-chromene-3-carbaldehyde in the presence of pentacarbonyliron and HMPA, proposing a probable mechanism and analyzing the structural aspects through spectral methods and X-ray analysis (Ambartsumyan et al., 2012).

Chemical Synthesis and Reactivity : The reaction of 4-oxo-4H-chromen-3-carbaldehydes with coumarin-4-acetic acids was studied, showcasing an interesting pathway involving aldol reaction and subsequent intramolecular lactonization (Lácová et al., 2008).

Biological Activity Assessment : A research focused on the synthesis of novel 2H-Chromene derivatives bearing phenylthiazolidinones and their biological activity assessment, highlighting its potential in antimicrobial applications (El Azab et al., 2014).

Anticancer Activity : A study utilized oxo-chromene-6-carbaldehyde derivative in the synthesis of novel pyrano[3,2-b]xanthene-4,7-dione and chromen-oxazol-5(4H)-one derivatives, investigating their in-vitro antitumor activity against breast and colon human tumor cell lines (Saleh, 2012).

Antifungal Activity : Research on the synthesis of new 4-oxo-4H-chromene derivatives demonstrated their potential as antifungal agents, further validated by semi-empirical AM1-MO calculations (El-Shaaer et al., 2011).

Antibacterial Effects : Another study reported the synthesis of new derivatives of 4-hydroxy-chromen-2-one and evaluated their antibacterial activity, showcasing their high level of antibacterial efficacy (Behrami & Dobroshi, 2019).

Photochemical Synthesis and Optical Properties : The compound was also used in the photochemical synthesis of 4H-thieno[3,2-c]chromene and the study of their optical properties, suggesting its use as covert marking pigments (Ulyankin et al., 2021).

properties

IUPAC Name |

4-oxochromene-6-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O3/c11-6-7-1-2-10-8(5-7)9(12)3-4-13-10/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVMCHPSMCYXCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)C(=O)C=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

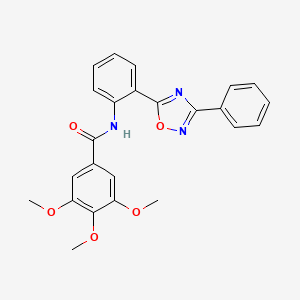

![methyl 4,5-dimethoxy-2-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]benzoate](/img/structure/B7695672.png)

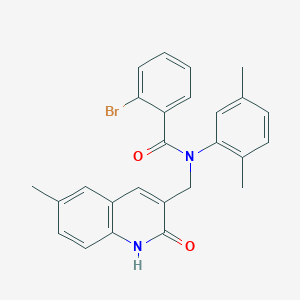

![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7695713.png)

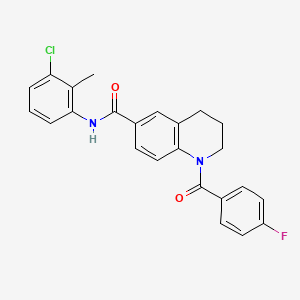

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7695733.png)